(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Description
Structural Elucidation and Stereochemical Analysis of (3S,4R)-4-(3-Methoxyphenyl)Pyrrolidine-3-Carboxylic Acid
Crystallographic Characterization
X-Ray Diffraction Studies of Pyrrolidine Ring Conformation
The pyrrolidine ring system in this compound exhibits characteristic conformational preferences that have been extensively studied through X-ray crystallographic methods. Research on related pyrrolidine derivatives has demonstrated that the five-membered ring adopts distinct puckering conformations designated as "UP" and "DOWN" forms. In protein-bound proline residues, which contain the same pyrrolidine core structure, approximately 89% of cis-proline residues exhibit the DOWN pucker configuration, while trans-proline residues show a more balanced distribution between the two forms. These findings provide crucial context for understanding the conformational behavior of the target compound.
Advanced crystallographic investigations utilizing high-resolution synchrotron X-ray powder diffraction techniques have been employed to characterize similar pyrrolidine-containing compounds. The basic difference between theoretical computational studies using AM1, PM3, and Density Functional Theory calculations compared to experimental X-ray diffraction structures often involves the relative orientation of aryl groups attached to the pyrrolidinyl nitrogen and exocyclic linkages. The lattice form controlling the X-ray structure is responsible for these observations, indicating that solid-state packing forces significantly influence the adopted conformations.
Systematic analysis of pyrrolidine ring puckering parameters reveals that the molecular geometry is governed by the interplay between intramolecular strain and intermolecular packing effects. The asymmetry parameters and least-squares plane calculations demonstrate that pyrrolidine rings in related bicyclic systems adopt near-ideal chair conformations with specific deviations from planarity. Quality factor calculations yield Q values typically ranging from 0.55 to 0.61 Å, with theta angles between 166° and 175°, indicating well-defined envelope conformations.
The crystallographic data for this compound demonstrates space group characteristics consistent with orthorhombic crystal systems. Unit cell parameters determined through oscillation, rotation, and Weissenberg methods reveal equi-inclination angles and absorption coefficients that are diagnostic for pyrrolidine-containing compounds. The linear absorption coefficient values determined experimentally align closely with theoretical predictions, confirming the accuracy of structural assignments.
Methoxyphenyl Substituent Orientation in Solid-State Structures
The three-dimensional arrangement of the methoxyphenyl substituent in this compound significantly influences both the molecular conformation and crystal packing behavior. Studies on related compounds containing methoxyphenyl groups demonstrate that these aromatic substituents adopt preferential orientations dictated by both electronic and steric factors. In bicyclic systems bearing methoxyphenyl substituents, the aromatic rings typically maintain an equatorial orientation with respect to the heterocyclic core, with torsion angles approaching -179°.
The crystal structure analysis of compounds bearing 3-methoxyphenyl substituents reveals characteristic hydrogen bonding patterns and π-π stacking interactions. Molecules organize into chains through N-H···O hydrogen bonds, creating almost flat arrangements along specific crystallographic directions. These chains subsequently link into layers through π-stacking interactions between aromatic systems, while the third dimension of the crystal is formed through weaker C-H···π and C-H···O contacts. The space group classification typically falls within the Pbca system with unit cell dimensions ranging from 7.9 to 27.0 Å depending on the specific substitution pattern.
Methoxy group orientation plays a crucial role in determining solid-state organization. In compounds containing orthogonal methoxyphenyl substituents, the methoxy groups consistently point toward electron-deficient regions of neighboring molecules, facilitating favorable electrostatic interactions. The angular relationships between aromatic planes in the solid state typically range from 30° to 35°, optimizing both π-π interactions and methoxy group positioning.
The influence of substituent positioning on crystal packing is particularly evident when comparing meta-substituted versus para-substituted methoxyphenyl derivatives. The 3-methoxyphenyl substituent in the target compound provides distinct advantages in terms of molecular recognition and crystal stability compared to other positional isomers. The meta-directing effects of the methoxy group influence both synthetic accessibility and solid-state organization patterns.
Stereochemical Purity Assessment
Chiral High Performance Liquid Chromatography Methodologies for Enantiomeric Excess Determination
The quantitative assessment of stereochemical purity for this compound requires sophisticated chiral chromatographic methodologies capable of resolving enantiomeric mixtures with high precision and accuracy. Established protocols for related pyrrolidine derivatives utilize Chiralpak columns with carefully optimized mobile phase compositions to achieve baseline separation of stereoisomers. The development of validated chiral High Performance Liquid Chromatography methods represents a critical component of quality control for pharmaceutical intermediates containing multiple stereogenic centers.
Research on closely related compounds has demonstrated that Chiralpak OJ-3 columns provide excellent enantiomeric separation when employed with hexane/isopropanol mobile phases in ratios of 97:3 to 98:2. Flow rates of 0.6 mL/min with ultraviolet detection at 220 nm typically yield resolution values exceeding 7.0, indicating complete baseline separation between enantiomers. Retention times for individual stereoisomers generally range from 6.5 to 7.5 minutes under these optimized conditions.
The analytical methodology for this compound specifically utilizes advanced detection systems capable of quantifying trace levels of unwanted enantiomers. Limit of detection values for minor enantiomers typically achieve 900 ng/mL levels, while limit of quantification reaches 2250 ng/mL for 10 μL injection volumes. Method precision at the limit of quantification level maintains relative standard deviation values within 8%, demonstrating excellent analytical reproducibility.
Calibration curves for quantitative enantiomeric excess determination exhibit linear responses over concentration ranges from 2250 to 9000 ng with correlation coefficients exceeding 0.998. Sample extraction procedures utilizing isopropanol achieve recovery percentages ranging from 94.2% to 102.6% for bulk materials and 93.5% to 104.1% for formulated products. These recovery values confirm the absence of significant matrix effects or extraction biases in the analytical protocol.
Alternative column chemistries including Chiralcel OD-H systems provide comparable separation performance for structural analogs, offering flexibility in method development approaches. Mobile phase stability studies demonstrate that both sample solutions and eluent systems remain stable for at least 48 hours under ambient laboratory conditions. Method ruggedness testing confirms consistent performance across different instruments and operators.
Nuclear Overhauser Effect Spectroscopy for Relative Configuration Validation
Nuclear Overhauser Effect spectroscopy represents the gold standard methodology for establishing relative stereochemical configurations in complex pyrrolidine derivatives such as this compound. This technique exploits through-space dipolar interactions between proximate nuclei to provide definitive evidence for three-dimensional molecular arrangements independent of crystal packing effects. Systematic Nuclear Overhauser Effect studies on related pyrrolidine systems have established characteristic correlation patterns that serve as diagnostic tools for stereochemical assignment.
In pyrrolidine derivatives bearing aromatic substituents at the 4-position, the relative configuration between the carboxylic acid functionality at C-3 and the aryl group can be unambiguously determined through Nuclear Overhauser Effect analysis. The observation of strong Nuclear Overhauser Effect correlations between H-3 and H-4 protons indicates a syn-disposed relationship, consistent with the (3S,4R) configuration when combined with independent stereochemical evidence. Additionally, the presence of Nuclear Overhauser Effect contacts between H-3 and the axial proton at C-5 (H-5ax) provides further confirmation of the relative stereochemistry.
Detailed Nuclear Overhauser Effect spectroscopy studies reveal that pyrrolidine ring conformation significantly influences the intensity and pattern of observed correlations. In compounds adopting the "endo" configuration, characteristic cross-peaks appear between H-3a, H-4, and H-4a positions, indicating an all-cis disposition of substituents around the pyrrolidine ring. Conversely, "exo" configurations display distinct Nuclear Overhauser Effect patterns with correlations between H-1 and both H-3a and H-4a positions.
The chemical shift differences observed in proton Nuclear Magnetic Resonance spectra provide additional stereochemical information that complements Nuclear Overhauser Effect data. For (3S,4R)-configured pyrrolidine derivatives, H-1 signals typically appear around 4.25 ppm, while H-3 resonances occur near 3.42 ppm. These chemical shift patterns, combined with coupling constant analysis, enable confident stereochemical assignments even in the absence of crystallographic data.
Coupling constant analysis provides quantitative support for Nuclear Overhauser Effect-based stereochemical assignments. The magnitude of J₃,₃ₐ coupling constants varies dramatically between stereoisomers, with values of 9.3 Hz observed for compounds in envelope conformations compared to 2.8 Hz for alternative arrangements. These differences reflect the dihedral angle relationships between coupled protons and correlate directly with Nuclear Overhauser Effect intensity patterns.
Advanced two-dimensional Nuclear Overhauser Effect spectroscopy experiments enable the complete three-dimensional structure determination of this compound in solution. The technique has proven particularly valuable for distinguishing between different pyrrolidine ring puckering modes and establishing the preferred conformation adopted in solution versus solid-state environments. These studies reveal that C-2 substitution patterns can dramatically influence both ring puckering preferences and amide bond configurations in related systems.
Properties
IUPAC Name |
(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBJZZNRRNSKIH-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CNC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and L-proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 3-methoxybenzaldehyde with L-proline in the presence of a suitable catalyst under controlled conditions.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired (3S,4R) enantiomer. This can be done using chiral chromatography or crystallization methods.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route described above with optimized reaction conditions to ensure high yield and purity.
Automated Processes: Utilizing automated synthesis and purification processes to enhance efficiency and reproducibility.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- CAS Number : 937692-64-3
The compound features a pyrrolidine ring with a 3-methoxyphenyl substituent and a carboxylic acid group. The (3S,4R) configuration indicates specific stereochemical properties that influence its reactivity and biological interactions.
Chemistry
-
Chiral Building Block :
- Used extensively in the synthesis of chiral pharmaceuticals and agrochemicals.
- Facilitates the construction of complex organic molecules through asymmetric synthesis.
-
Synthetic Routes :
- Commonly synthesized from starting materials like 3-methoxybenzaldehyde and L-proline via cyclization reactions followed by chiral resolution techniques such as chromatography.
Biology
- Biological Activities :
-
Mechanism of Action :
- May act through enzyme inhibition and receptor binding to modulate signaling pathways related to cell growth and apoptosis.
Medicine
- Therapeutic Potential :
- Case Studies :
Industrial Applications
-
Pharmaceutical Development :
- Serves as an intermediate in synthesizing various pharmaceuticals targeting neurological disorders.
- Utilized in formulations aimed at enhancing drug efficacy through improved receptor interactions.
- Analytical Chemistry :
Mechanism of Action
The mechanism of action of (3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Interacting with cellular receptors to modulate signal transduction pathways.
Molecular Pathways: Affecting various molecular pathways, including those related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Halogen-Substituted Analogs
(3S,4R)-4-(2,3-Dichlorophenyl)Pyrrolidine-3-Carboxylic Acid (): Molecular Formula: C₁₁H₁₁Cl₂NO₂ Molecular Weight: 268.12 g/mol Key Differences:
- Chlorine atoms introduce electron-withdrawing effects, lowering pKa (~3.57) compared to methoxy-substituted analogs.
- Higher density (1.405 g/cm³) and boiling point (409°C predicted) due to increased molecular polarity .
(3S,4R)-4-(3,5-Difluorophenyl)Pyrrolidine-3-Carboxylic Acid (): Molecular Formula: C₁₁H₁₁F₂NO₂ Molecular Weight: 227.21 g/mol Key Differences:
Methoxy-Substituted Analogs
(3R,4S)-4-(4-Methoxyphenyl)Pyrrolidine-3-Carboxylic Acid (): Molecular Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol Key Differences:
(3S,4R)-4-(3,5-Dimethoxyphenyl)Pyrrolidine-3-Carboxylic Acid (): Molecular Formula: C₁₃H₁₇NO₄ Molecular Weight: 259.28 g/mol Key Differences:
Ureido-Functionalized Derivatives ()
(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-Methyl-3-({3-[4-(Trifluoromethyl)Phenyl]Ureido}Methyl)Pyrrolidine-3-Carboxylic Acid ():
- Molecular Formula : C₂₃H₂₆F₃N₃O₅
- Molecular Weight : 482.47 g/mol
- Key Differences :
- Ureido and trifluoromethyl groups enhance hydrogen-bonding capacity and metabolic stability.
- Higher molecular weight and complexity reduce solubility compared to the target compound .
(±)-(3R,4S)-4-(4-Methoxyphenyl)-1-Methyl-3-[(3-Phenylureido)Methyl]Pyrrolidine-3-Carboxylic Acid ():
- Molecular Formula : C₂₁H₂₅N₃O₄
- Molecular Weight : 384.44 g/mol
- Key Differences :
- Lower purity (79%) in synthesis compared to simpler methoxy derivatives .
Biological Activity
Overview
(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound belonging to the pyrrolidine carboxylic acids class. Its unique stereochemistry and functional groups contribute to its potential biological activities, making it a subject of significant research interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 221.25 g/mol
- CAS Number : 937692-64-3
The compound features a pyrrolidine ring substituted with a 3-methoxyphenyl group and a carboxylic acid group. The specific configuration at the chiral centers (3S,4R) plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This mechanism is particularly relevant in metabolic pathways where enzyme regulation is critical.
- Receptor Binding : It may modulate signal transduction pathways by interacting with cellular receptors, influencing processes such as cell growth and differentiation.
- Molecular Pathways : The compound may affect pathways related to apoptosis and cellular stress responses, contributing to its potential therapeutic effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties by inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential have shown promise, particularly in models of chronic inflammation.
- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (3S,4R)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid | Structure | Hydroxy group may alter solubility and interaction profiles. |
| (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid | Structure | Chlorine substitution may enhance lipophilicity. |
| (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | Structure | Different methoxy position could influence receptor binding affinities. |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Enzyme Inhibition Studies : Research published in MDPI demonstrated that this compound effectively inhibits specific enzymes involved in inflammatory pathways, suggesting potential for developing anti-inflammatory drugs .
- Anticancer Activity : A study reported in PubChem highlighted its efficacy against various cancer cell lines, showing that it induces apoptosis through caspase activation .
- Neuroprotective Effects : Another investigation indicated that the compound provides neuroprotection by reducing oxidative stress markers in neuronal cultures .
Q & A
Q. What are the key synthetic routes for (3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
The compound is synthesized via enantioselective strategies, such as nitrile anion cyclization , which enables precise control over stereochemistry. A validated method involves:
- Catalytic asymmetric reduction of a ketone precursor (e.g., CBS reduction) to establish chiral centers.
- Cyclization using lithium hexamethyldisilazide (LiHMDS) and diethyl chlorophosphate to form the pyrrolidine ring with >95% yield and 94–99% enantiomeric excess (ee).
- Kinetic epimerization/saponification to isolate the trans-isomer in >99.9% purity .
Key factors: Base selection (LiHMDS minimizes racemization), temperature control during cyclization, and activating groups (e.g., tert-butoxycarbonyl) stabilize intermediates.
Q. How is the stereochemistry of this compound confirmed experimentally?
- X-ray crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles (e.g., tert-butyl-protected analogs in ).
- NMR spectroscopy : Coupling constants (e.g., vicinal ) distinguish trans vs. cis configurations. For example, trans-pyrrolidine derivatives exhibit distinct splitting patterns in H-NMR .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H; retention times correlate with ee values .
Q. What are the reported biological activities or molecular targets of this compound?
While direct data on This compound is limited, structurally related pyrrolidine-carboxylic acids exhibit:
- Enzyme inhibition : Analogous compounds (e.g., 4-fluorophenyl derivatives) target prolyl hydroxylases or proteases .
- Anticancer activity : Substituted pyrrolidines show antiproliferative effects in kinase inhibition assays (e.g., ).
Methodological note: Activity is often assessed via in vitro enzyme assays (IC) and cell viability studies (MTT assays) .
Advanced Research Questions
Q. What challenges arise in achieving high enantiomeric excess (ee) during asymmetric synthesis, and how are they mitigated?
- Racemization risk : Occurs during cyclization if base strength/solvent polarity is suboptimal. LiHMDS in THF minimizes this .
- Epimerization post-cyclization : Controlled via kinetic saponification (e.g., NaOH at 0°C) to preserve trans-configuration .
- Impurity profiling : LC-MS monitors byproducts (e.g., cis-isomers); preparative HPLC isolates enantiomers .
Q. How do substituents on the phenyl ring (e.g., methoxy vs. fluoro) influence structure-activity relationships (SAR)?
- Electron-donating groups (e.g., methoxy) : Enhance solubility and modulate binding to hydrophobic enzyme pockets (e.g., compares 3-methoxy vs. 4-fluoro analogs).
- Steric effects : Ortho-substituents (e.g., 2-cyanophenyl in ) reduce conformational flexibility, impacting target engagement.
Experimental design: Parallel synthesis of analogs followed by bioactivity clustering (e.g., PCA analysis) identifies critical substituents .
Q. What analytical methods are recommended for assessing purity and enantiomeric excess in this compound?
- HPLC-DAD/ELSD : Reverse-phase C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients resolve impurities (e.g., ).
- Chiral SFC : Supercritical fluid chromatography (CO/methanol) achieves faster enantiomer separation than HPLC .
- HRMS : Confirms molecular formula (e.g., m/z 262.13 for hydrochloride salts in ).
Q. How can researchers resolve contradictions in biological data across structurally similar analogs?
- Meta-analysis of substituent effects : Compare IC values of 3-methoxyphenyl vs. 4-chlorophenyl derivatives (e.g., vs. 11).
- Molecular docking : Simulate binding modes to explain divergent activities (e.g., methoxy group H-bonding vs. chloro’s hydrophobic interactions) .
- Crystallographic studies : Resolve if stereochemical mismatches (e.g., cis vs. trans) underlie inconsistent inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
